Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride

Catalog No.
S820291
CAS No.
2095410-16-3
M.F
C9H12Cl2N2O
M. Wt
235.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochlori...

CAS Number

2095410-16-3

Product Name

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride

IUPAC Name

azetidin-3-yl(pyridin-2-yl)methanone;dihydrochloride

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

InChI

InChI=1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H

InChI Key

VIYVIKULPZBXCV-UHFFFAOYSA-N

SMILES

C1C(CN1)C(=O)C2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1C(CN1)C(=O)C2=CC=CC=N2.Cl.Cl

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is a dihydrochloride salt of an azetidine derivative featuring a pyridine ring. The compound's structure consists of a four-membered azetidine ring bonded to a pyridine moiety through a carbonyl group, which enhances its potential reactivity and biological activity. Its molecular formula is C₁₁H₁₄Cl₂N₂O, indicating the presence of two hydrochloride groups that contribute to its solubility in aqueous environments.

There is currently no scientific research available on the mechanism of action of Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride.

  • No information on the safety profile, including toxicity, flammability, or reactivity, is available in scientific literature.
Typical of azetidine derivatives, including:

  • Acylation: The azetidine nitrogen can be acylated, leading to derivatives with altered pharmacological properties.
  • Nucleophilic Substitution: The carbonyl carbon in the methanone can participate in nucleophilic attacks, allowing for further functionalization.
  • Cycloaddition Reactions: Azetidines are known to engage in cycloaddition reactions, which can be exploited for synthesizing complex structures .

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride exhibits significant biological activities. Research has indicated that compounds with similar structures may act as inhibitors for various enzymes and receptors, including:

  • Monoacylglycerol Lipase: Compounds derived from azetidines have shown potential as selective inhibitors of monoacylglycerol lipase, which is involved in the endocannabinoid system and has implications for treating pain and inflammation .
  • Antimicrobial Activity: Some azetidine derivatives have demonstrated antimicrobial properties, making them candidates for further investigation in drug development.

The synthesis of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Acylation: The resulting azetidine can be acylated with pyridin-2-carboxylic acid derivatives to form the desired methanone structure.
  • Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .

The unique structure of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride positions it for various applications:

  • Pharmaceutical Development: Its potential as an inhibitor for specific enzymes makes it a candidate for drug development aimed at treating chronic pain and inflammatory diseases.
  • Organic Synthesis: As a versatile building block, it can be used in synthesizing more complex organic molecules.

Interaction studies are crucial for understanding how azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride interacts with biological targets. These studies often involve:

  • Molecular Docking: Computational methods are employed to predict binding affinities and orientations within active sites of target proteins.
  • In Vitro Assays: Biological assays are conducted to evaluate the compound's efficacy and specificity against various targets, including enzymes and receptors involved in metabolic pathways.

Several compounds share structural features with azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
Piperidin-3-yl(pyridin-2-yl)methanoneSimilar core structureExhibits different biological activity due to piperidine ring
Azabenzimidazole CompoundsContains nitrogen heterocyclesKnown for their potent enzyme inhibition properties
4-(Azetidin-3-yl)piperazin derivativesIncorporates piperazine moietyEnhanced binding affinities for specific targets

Uniqueness

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride stands out due to its specific combination of an azetidine ring with a pyridine substituent, which may confer unique pharmacological properties not found in other similar compounds. Its potential interactions within biological systems could lead to novel therapeutic applications.

Dates

Last modified: 08-16-2023

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